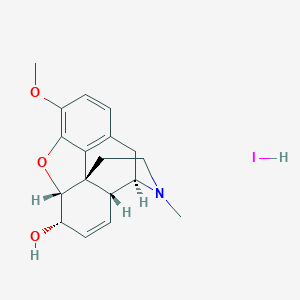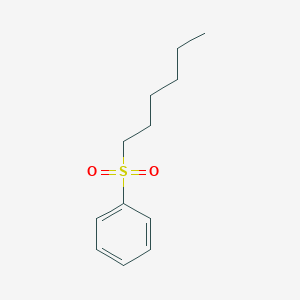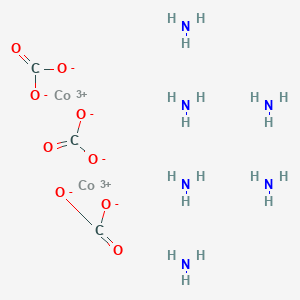
(-)-Anaferine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NC-1300 is a benzimidazole derivative known for its potent antisecretory and mucosal protective activities. It was initially developed by Nippon Chemiphar Co., Ltd. and has been studied for its effects on gastric and duodenal lesions . The compound inhibits the proton pump (H+, K±ATPase), making it a valuable tool in the study of gastric ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions
NC-1300 is synthesized by adding an OCH3 group to the benzimidazole ring. The preparation method involves the following steps :
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative.
Addition of OCH3 Group: The OCH3 group is introduced to the benzimidazole ring through a methylation reaction using a methylating agent such as dimethyl sulfate.
Industrial Production Methods
The industrial production of NC-1300 involves large-scale synthesis using the same synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
NC-1300 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
NC-1300 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study proton pump inhibitors and their effects on enzyme activity.
Biology: Investigated for its role in inhibiting gastric acid secretion and protecting the gastric mucosa.
Industry: Utilized in the development of new drugs and therapeutic agents targeting proton pumps.
Mechanism of Action
NC-1300 exerts its effects by inhibiting the proton pump (H+, K±ATPase) in the gastric mucosa. This inhibition reduces gastric acid secretion, providing a protective effect on the gastric lining. The compound binds to the enzyme’s active site, blocking the transport of hydrogen and potassium ions, which are essential for acid production .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: Another proton pump inhibitor with similar antisecretory effects but a shorter duration of action.
Lansoprazole: Similar mechanism of action but different pharmacokinetic properties.
Pantoprazole: Similar therapeutic effects but with a different chemical structure.
Uniqueness of NC-1300
NC-1300 is unique due to its potent and long-lasting antisecretory effects. It also has a distinct chemical structure with an OCH3 group added to the benzimidazole ring, enhancing its efficacy and stability .
Properties
CAS No. |
19519-55-2 |
|---|---|
Molecular Formula |
C13H24N2O |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1,3-bis[(2R)-piperidin-2-yl]propan-2-one |
InChI |
InChI=1S/C13H24N2O/c16-13(9-11-5-1-3-7-14-11)10-12-6-2-4-8-15-12/h11-12,14-15H,1-10H2/t11-,12-/m1/s1 |
InChI Key |
JFMCQBGTUJUOAB-VXGBXAGGSA-N |
SMILES |
C1CCNC(C1)CC(=O)CC2CCCCN2 |
Isomeric SMILES |
C1CCN[C@H](C1)CC(=O)C[C@H]2CCCCN2 |
Canonical SMILES |
C1CCNC(C1)CC(=O)CC2CCCCN2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B94474.png)









